molecular formula C17H20N2O2 B13053202 Tert-butyl 4-(6-amino-3-methylpyridin-2-YL)benzoate

Tert-butyl 4-(6-amino-3-methylpyridin-2-YL)benzoate

Cat. No.: B13053202
M. Wt: 284.35 g/mol
InChI Key: DKNBAJXHULPNNB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-amino-3-methylpyridin-2-yl)benzoate is an organic compound with the molecular formula C17H20N2O2 It is a derivative of benzoic acid and pyridine, featuring a tert-butyl ester group and an amino group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-amino-3-methylpyridin-2-yl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(6-amino-3-methylpyridin-2-yl)benzoic acid and tert-butyl alcohol.

    Esterification: The carboxylic acid group of 4-(6-amino-3-methylpyridin-2-yl)benzoic acid is esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-amino-3-methylpyridin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl 4-(6-amino-3-methylpyridin-2-yl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-amino-3-methylpyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate: Similar structure but with different substitution patterns.

    Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of a benzoate group.

Uniqueness

Tert-butyl 4-(6-amino-3-methylpyridin-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl ester and an amino group on the pyridine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl 4-(6-amino-3-methylpyridin-2-yl)benzoate

InChI

InChI=1S/C17H20N2O2/c1-11-5-10-14(18)19-15(11)12-6-8-13(9-7-12)16(20)21-17(2,3)4/h5-10H,1-4H3,(H2,18,19)

InChI Key

DKNBAJXHULPNNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)N)C2=CC=C(C=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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